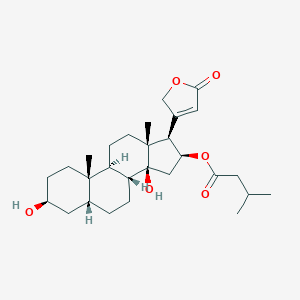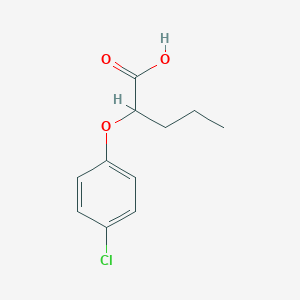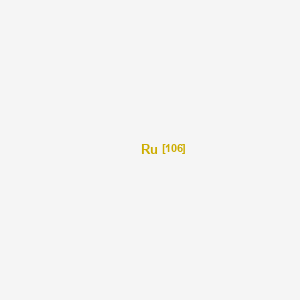
Ruthenium-106
Vue d'ensemble
Description
Ruthenium-106 is a radioactive isotope that is widely used in scientific research applications. It is a beta-emitting radioisotope that has a half-life of 373.59 days. Ruthenium-106 is produced by neutron activation of stable ruthenium-105, which is found in natural ruthenium ores.
Mécanisme D'action
Ruthenium-106 emits beta particles, which are high-energy electrons. The beta particles have a short range and can penetrate only a few millimeters into tissues. When ruthenium-106 is used as a tracer, it is incorporated into molecules or compounds that are being studied. The beta particles emitted by ruthenium-106 can be detected using various imaging techniques, such as autoradiography, scintigraphy, and positron emission tomography (PET).
Effets Biochimiques Et Physiologiques
Ruthenium-106 has no significant biochemical or physiological effects on living organisms. It is rapidly eliminated from the body through urine and feces. However, the beta particles emitted by ruthenium-106 can cause damage to tissues if they are not properly shielded or if the radiation dose is too high.
Avantages Et Limitations Des Expériences En Laboratoire
Ruthenium-106 has several advantages for lab experiments. It has a relatively long half-life, which allows for longer experiments and imaging studies. It emits beta particles, which can be easily detected and measured. It is also relatively easy to synthesize and purify. However, ruthenium-106 has some limitations. It has a short range and cannot penetrate deeply into tissues. It also has a low specific activity, which may limit its sensitivity in some experiments.
Orientations Futures
There are several future directions for the use of ruthenium-106 in scientific research. One direction is the development of new imaging techniques that can detect beta particles emitted by ruthenium-106 with higher sensitivity and resolution. Another direction is the use of ruthenium-106 in the development of new therapies for cancer and other diseases. Ruthenium-106 may also be used in the study of nanomaterials and their properties. Finally, the use of ruthenium-106 in nuclear physics and radiation protection may lead to new discoveries and technologies.
Applications De Recherche Scientifique
Ruthenium-106 is widely used in scientific research applications. It is used as a tracer in biological, medical, and environmental research. Ruthenium-106 is also used in the study of chemical reactions, catalysis, and material science. It is used in the development of new drugs and therapies for cancer and other diseases. Ruthenium-106 is also used in the study of nuclear physics and radiation protection.
Propriétés
Numéro CAS |
13967-48-1 |
|---|---|
Nom du produit |
Ruthenium-106 |
Formule moléculaire |
Ru |
Poids moléculaire |
105.90733 g/mol |
Nom IUPAC |
ruthenium-106 |
InChI |
InChI=1S/Ru/i1+5 |
Clé InChI |
KJTLSVCANCCWHF-BKFZFHPZSA-N |
SMILES isomérique |
[106Ru] |
SMILES |
[Ru] |
SMILES canonique |
[Ru] |
Synonymes |
106Ru radioisotope Ru-106 radioisotope Ruthenium-106 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details














Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


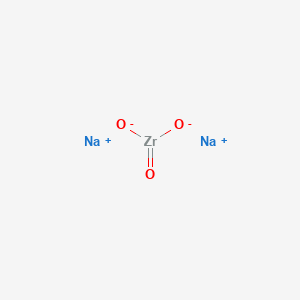
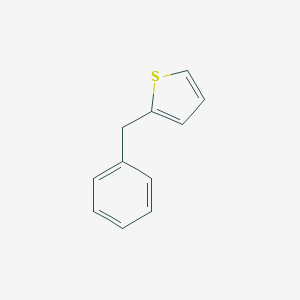
![(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B88542.png)
![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)
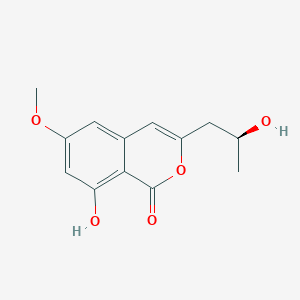
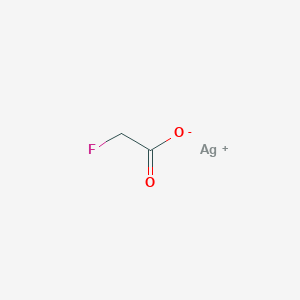
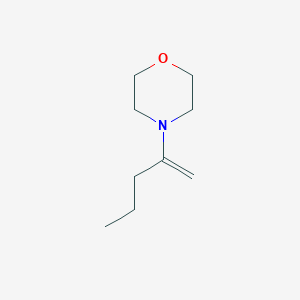
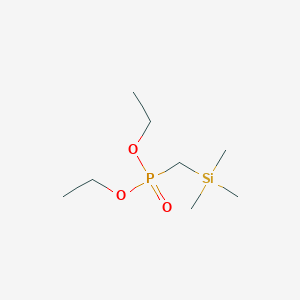
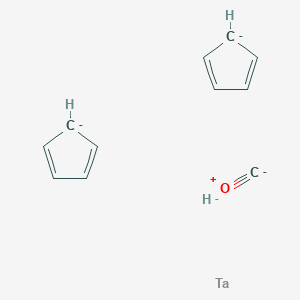

![2-Hydrazinylnaphtho[2,1-d][1,3]thiazole](/img/structure/B88570.png)
